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Ethyl 3-(Dimethylamino)acrylate Documentation Hub

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  • Product: Ethyl 3-(Dimethylamino)acrylate

Core Science & Biosynthesis

Foundational

Ethyl 3-(Dimethylamino)acrylate chemical structure and synonyms

An In-depth Technical Guide to Ethyl 3-(Dimethylamino)acrylate Abstract Ethyl 3-(dimethylamino)acrylate is a pivotal bifunctional molecule, integrating the reactivity of both an enamine and an acrylate ester. This dual f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(Dimethylamino)acrylate

Abstract

Ethyl 3-(dimethylamino)acrylate is a pivotal bifunctional molecule, integrating the reactivity of both an enamine and an acrylate ester. This dual functionality renders it an exceptionally versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a key intermediate in the production of pharmaceuticals. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's utility and handling.

Core Chemical Identity and Structure

Ethyl 3-(dimethylamino)acrylate is an organic compound characterized by a carbon-carbon double bond substituted with a dimethylamino group and an ethyl ester group. This arrangement classifies it as a β-enamino ester. The molecule exists as E/Z isomers, with the E-isomer (trans) being the more common subject of synthesis and application.[1][2]

The core of its reactivity lies in the electronic interplay between the nitrogen lone pair of the dimethylamino group and the electron-withdrawing carbonyl of the ethyl acrylate moiety. The nitrogen atom donates electron density into the conjugated π-system, increasing the nucleophilicity at the α-carbon, while the ester group acts as a Michael acceptor, rendering the β-carbon electrophilic.

Caption: Chemical structure of Ethyl 3-(dimethylamino)acrylate.

Synonyms and Chemical Identifiers

Accurate identification is critical in research and procurement. This compound is known by several names and is cataloged under specific identifiers.

Identifier TypeValueSource
IUPAC Name ethyl (2E)-3-(dimethylamino)prop-2-enoate[2][3]
CAS Number 924-99-2, 1117-37-9 (isomer dependent)[3][4][5]
Molecular Formula C₇H₁₃NO₂[3][4][6]
Molecular Weight 143.18 g/mol [1][3][4]
Synonyms Ethyl trans-3-(N,N-dimethylamino)acrylate, 3-(Dimethylamino)acrylic Acid Ethyl Ester, DMAE[5][6]
InChI Key MVUMJYQUKKUOHO-AATRIKPKSA-N[4][6]
SMILES CCOC(/C=C/N(C)C)=O[1][4]

Physicochemical and Safety Properties

Understanding the physical properties and safety hazards is a prerequisite for effective laboratory use.

Physical Properties
PropertyValueConditions
Appearance Colorless to yellow liquid or solid[4]
Melting Point 17-18 °C[2][5]
Boiling Point 185.9 ± 23.0 °Cat 760 mmHg[5]
Density ~1.0 g/cm³[5]
Flash Point >110 °C[4][6]
Solubility 90 g/L in water (25 °C)[2]
Refractive Index ~1.511[2]
Safety and Handling

Ethyl 3-(dimethylamino)acrylate presents moderate hazards that require standard laboratory precautions.

  • Hazard Statements: GHS classifications indicate it may cause an allergic skin reaction (H317) and is harmful to aquatic life (H402).[7] Some sources also note potential for skin and eye irritation (H315, H319) and respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][9]

    • Handling: Avoid breathing vapors or mist.[8][9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace.[8]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere as it can be air sensitive.[6][8]

Synthesis and Reactivity

Common Synthetic Routes

The industrial synthesis of Ethyl 3-(dimethylamino)acrylate often leverages readily available and cost-effective starting materials.

  • From Ethyl Propiolate and Dimethylamine: A primary method involves the direct Michael addition of dimethylamine to ethyl propiolate. This reaction is typically high-yielding and atom-economical.[10]

  • From Ethyl Acetate and Carbon Monoxide: A "one-pot" method uses ethyl acetate, dimethylamine, and carbon monoxide in the presence of catalysts like sodium ethoxide. This process is efficient and suitable for large-scale production, achieving yields over 95%.[11]

  • From Formyl Acetic Acid Ethyl Ester: A two-step process involves first generating formyl acetic acid ethyl ester, which is then reacted with dimethylamine hydrochloride.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Propiolate Ethyl Propiolate Michael Addition Michael Addition Ethyl Propiolate->Michael Addition Dimethylamine Dimethylamine Dimethylamine->Michael Addition EDMA Ethyl 3-(Dimethylamino)acrylate Michael Addition->EDMA

Caption: A common synthetic route to Ethyl 3-(dimethylamino)acrylate.

Core Reactivity: A Bifunctional Hub

The compound's value stems from its dual reactivity, acting as both a nucleophile and an electrophile.

  • Nucleophilic Character (via Enamine): The electron-donating dimethylamino group makes the α-carbon nucleophilic, allowing it to react with various electrophiles.

  • Electrophilic Character (via Acrylate): The acrylate system is an excellent Michael acceptor. The β-carbon is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This aza-Michael addition is a cornerstone of its utility.[13][14]

This dual nature makes it an ideal A+B type reagent for cyclization and condensation reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.

Reactivity_Hub EDMA Ethyl 3-(Dimethylamino)acrylate Michael Michael Addition (as Acceptor) EDMA->Michael Nucleophiles (R₂NH, RSH) Cyclo Cyclocondensation EDMA->Cyclo Dinucleophiles (e.g., Guanidine) Electro Reaction with Electrophiles (at α-carbon) EDMA->Electro Electrophiles (e.g., Acyl Halides) Subst Nucleophilic Substitution (Displacing -NMe₂) EDMA->Subst Strong Nucleophiles

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Quinolone Antibiotics Utilizing Ethyl 3-(Dimethylamino)acrylate

Abstract The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antibacterial agents. The Gould-Jacobs reaction represents a classical and highly effective strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antibacterial agents. The Gould-Jacobs reaction represents a classical and highly effective strategy for the synthesis of the 4-hydroxyquinoline core of these vital pharmaceuticals.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of quinolone antibiotics, with a specific focus on the application of Ethyl 3-(Dimethylamino)acrylate as a key building block. We will delve into the mechanistic underpinnings of this synthetic route, offer detailed, field-proven protocols for both traditional thermal and modern microwave-assisted cyclization, and present data to guide experimental design and optimization.

Introduction: The Enduring Significance of Quinolone Antibiotics

Quinolone and fluoroquinolone antibiotics have had a profound impact on the treatment of bacterial infections for decades. Their broad-spectrum activity and favorable pharmacokinetic profiles have established them as essential tools in clinical practice.[3] The core structure, a 4-oxo-1,4-dihydroquinoline, is the pharmacophore responsible for their antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The Gould-Jacobs reaction, a venerable yet consistently relevant synthetic method, offers a direct and versatile pathway to this critical quinolone framework.[2][4]

This guide focuses on a key variant of the Gould-Jacobs reaction that employs Ethyl 3-(Dimethylamino)acrylate. This enamine serves as a highly reactive and efficient precursor, streamlining the initial condensation step with substituted anilines to form the crucial β-anilinoacrylate intermediate, which is subsequently cyclized to the quinolone ring system.

The Gould-Jacobs Reaction: A Mechanistic Overview

The synthesis of the 4-hydroxyquinoline core via the Gould-Jacobs reaction is a multi-step process that begins with the reaction of an aniline with an acrylic acid derivative, in this case, Ethyl 3-(Dimethylamino)acrylate.[5][6] The reaction proceeds through two principal stages:

  • Step 1: Condensation to form the β-Anilinoacrylate Intermediate: The reaction is initiated by the nucleophilic attack of the aniline's amino group on the β-carbon of Ethyl 3-(Dimethylamino)acrylate. This is followed by the elimination of dimethylamine, resulting in the formation of a stable ethyl β-anilinoacrylate intermediate. This step is typically performed at moderately elevated temperatures.[1]

  • Step 2: Thermal Cyclization: The pivotal step in the formation of the quinolone ring is the high-temperature intramolecular cyclization of the β-anilinoacrylate intermediate.[7] This pericyclic reaction involves a 6-electron electrocyclization, which requires significant thermal energy, often in excess of 250°C.[1][4] The reaction is typically carried out in a high-boiling inert solvent such as diphenyl ether.

The resulting 4-hydroxy-3-carboethoxyquinoline can then be subjected to further chemical modifications, such as hydrolysis of the ester to the corresponding carboxylic acid, a common feature in many potent quinolone antibiotics.[2]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Optional Further Steps Aniline Aniline Intermediate Ethyl β-Anilinoacrylate Intermediate Aniline->Intermediate + Acrylate - Dimethylamine Acrylate Ethyl 3-(Dimethylamino)acrylate Cyclization High Temperature (>250°C) Intermediate->Cyclization Quinolone 4-Hydroxy-3-carboethoxyquinoline Cyclization->Quinolone 6π Electrocyclization Hydrolysis Hydrolysis Quinolone->Hydrolysis FinalQuinolone Quinolone Antibiotic Core Hydrolysis->FinalQuinolone - Ethanol

Figure 1: Generalized reaction pathway for the Gould-Jacobs synthesis of quinolones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a 4-hydroxyquinoline derivative using Ethyl 3-(Dimethylamino)acrylate. Both a classical thermal protocol and a modern microwave-assisted protocol are presented, allowing for flexibility based on available equipment and desired reaction times.

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[7]

Materials:

  • Substituted Aniline (1.0 eq)

  • Ethyl 3-(Dimethylamino)acrylate (1.0-1.2 eq)

  • Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Apparatus for distillation under reduced pressure

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and Ethyl 3-(Dimethylamino)acrylate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinoacrylate intermediate.

  • Removal of Byproduct: Remove the dimethylamine and any residual low-boiling materials under reduced pressure.

  • Cyclization: To the crude anilinoacrylate intermediate, add a sufficient volume of diphenyl ether to ensure good stirring. Heat the mixture to reflux (approximately 250-260°C) and maintain reflux for 15-30 minutes. Monitor the progress of the cyclization by TLC.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate. Add petroleum ether to facilitate further precipitation. Collect the solid product by filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or DMF).[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, leading to dramatically reduced reaction times and often improved yields.[1]

Materials:

  • Substituted Aniline (1.0 eq)

  • Ethyl 3-(Dimethylamino)acrylate (3.0 eq, serves as both reactant and solvent)

  • Microwave reactor vials (e.g., 2.5 mL)

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave vial, add the substituted aniline (e.g., 2.0 mmol) and Ethyl 3-(Dimethylamino)acrylate (e.g., 6.0 mmol).[1] The excess acrylate serves as both a reactant and a high-boiling solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.

  • Isolation and Purification: After the reaction is complete, allow the vial to cool to room temperature. The product can often be precipitated by the addition of a non-polar solvent like diethyl ether or hexane. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 4-hydroxyquinoline derivative.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction temperature and time, particularly in the microwave-assisted protocol. The following table summarizes results from a study comparing different microwave conditions.

EntryTemperature (°C)Time (min)Yield (%)
125010Low
2300547
325020Low
430010Decreased
52807Optimal

Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction Conditions.[1]

Analysis: The data indicates that a temperature of at least 280-300°C is crucial for efficient intramolecular cyclization.[1] While higher temperatures can significantly improve the yield, prolonged reaction times at these temperatures may lead to product degradation.[1] Therefore, careful optimization of both temperature and reaction time is essential to maximize the yield of the desired 4-hydroxyquinoline product.

Figure 2: Experimental workflow for the synthesis of 4-hydroxyquinolines.

Conclusion

The Gould-Jacobs reaction, particularly when utilizing Ethyl 3-(Dimethylamino)acrylate, remains a powerful and adaptable method for the synthesis of the 4-hydroxyquinoline core of many important antibiotics. The choice between classical thermal and modern microwave-assisted protocols allows for flexibility in experimental design, with the latter offering significant advantages in terms of reaction time and efficiency. The detailed protocols and optimization data presented in this application note provide a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development to successfully synthesize these vital compounds.

References

  • Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]

  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • S. K. (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • All CHEMISTRY. (2025, January 15). Gould-Jacobs Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Leyva, S., & Leyva, E. (2010, June 26). Síntesis de Fluoroquinolonas Antibióticas. Retrieved from [Link]

Sources

Application

Application Note: Controlled Cyclocondensation of Ethyl 3-(Dimethylamino)acrylate with Hydrazines

Topic: Procedure for reacting Ethyl 3-(Dimethylamino)acrylate with hydrazines Content Type: Application Note Audience: Researchers, scientists, and drug development professionals. Executive Summary This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for reacting Ethyl 3-(Dimethylamino)acrylate with hydrazines Content Type: Application Note Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details the protocol for the synthesis of 3-pyrazolone (3-hydroxypyrazole) scaffolds via the reaction of Ethyl 3-(dimethylamino)acrylate (CAS 924-99-2) with hydrazine derivatives. This reaction is a cornerstone in the synthesis of pharmacophores found in analgesics (e.g., Edaravone analogs) and kinase inhibitors.

Unlike the reaction of


-keto esters with hydrazines, which often suffers from poor regioselectivity and polymerization, the use of enaminones (dimethylamino acrylates) provides a "push-pull" alkene system that drives the reaction through a clean transamination-cyclization sequence.

Key Deliverables:

  • Step-by-step protocol for reacting Ethyl 3-(dimethylamino)acrylate with Hydrazine Hydrate.

  • Mechanistic insight into regioselectivity when using substituted hydrazines (e.g., Methylhydrazine).

  • Safety protocols for managing dimethylamine off-gassing.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The "Push-Pull" Enaminone System

Ethyl 3-(dimethylamino)acrylate possesses a polarized double bond. The electron-donating dimethylamino group increases electron density at the


-carbon, while the electron-withdrawing ester group activates the 

-carbon for nucleophilic attack.
Reaction Mechanism

The formation of the pyrazolone ring proceeds via a two-step addition-elimination mechanism:

  • Transamination (Michael-type Addition): The nucleophilic nitrogen of the hydrazine attacks the

    
    -carbon of the acrylate, displacing the dimethylamine (
    
    
    
    ) group.
  • Cyclocondensation: The distal nitrogen of the hydrazine intermediate attacks the ester carbonyl, releasing ethanol and forming the 5-membered lactam (pyrazolone) ring.

Note: While often referred to as "3-hydroxypyrazoles," these compounds predominantly exist as the 3-pyrazolone tautomer in the solid state and in neutral solvents.

Mechanism Reactants Ethyl 3-(dimethylamino)acrylate + Hydrazine Inter1 Intermediate A (Transamination) Reactants->Inter1 Nucleophilic Attack (beta-C) Inter2 Intermediate B (Cyclization Precursor) Inter1->Inter2 - NHMe2 (Elimination) Product 3-Pyrazolone (Product) Inter2->Product Intramolecular Cyclization (-EtOH) Byproducts Byproducts: Dimethylamine (Gas) + Ethanol Inter2->Byproducts

Figure 1: Mechanistic pathway for the conversion of enaminones to pyrazolones.

Experimental Protocol

Materials & Equipment
  • Starting Material: Ethyl 3-(dimethylamino)acrylate (Purity >98%).[1]

  • Reagent: Hydrazine Hydrate (50-60% solution or 98% anhydrous).

    • Variant: Methylhydrazine (for N-methylated analogs).[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) – used to accelerate proton transfer in sluggish reactions.

  • Equipment: 3-neck round bottom flask, reflux condenser, inert gas inlet (

    
    ), gas trap (containing dilute HCl).
    
Protocol A: Synthesis of 1H-Pyrazol-3-ol (Unsubstituted)

This protocol yields the unsubstituted parent pyrazolone.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a gas trap containing 1M HCl (to neutralize evolved dimethylamine).

  • Charging: Add Ethyl 3-(dimethylamino)acrylate (14.3 g, 100 mmol) and Absolute Ethanol (100 mL) to the flask. Stir to dissolve.

  • Addition: Dropwise add Hydrazine Hydrate (5.5 g, 110 mmol, 1.1 equiv) over 10 minutes at room temperature.

    • Observation: The solution may turn slightly yellow. A mild exotherm is possible.[3]

  • Reaction: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (Product) should appear.
    • Odor Control: Ensure the HCl trap is bubbling; dimethylamine has a potent fishy odor.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Cool the residue in an ice bath (0–4°C) for 1 hour to induce precipitation.

  • Purification:

    • Filter the solid precipitate.[4]

    • Wash the cake with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL).
    • Dry under high vacuum at 40°C for 4 hours.

  • Yield Expectation: 75–85% as an off-white to pale yellow solid.

Protocol B: Regioselective Synthesis with Methylhydrazine

When using methylhydrazine, two isomers are possible: 1-methyl-1H-pyrazol-3-ol and 1-methyl-1H-pyrazol-5-ol . Regioselectivity is controlled by the nucleophilicity vs. steric hindrance of the hydrazine nitrogens.

  • Dominant Pathway: The unsubstituted

    
     of methylhydrazine is less sterically hindered and typically attacks the 
    
    
    
    -carbon of the acrylate first. This leads to the 1-methyl-1H-pyrazol-3-ol (where the methyl group is on the nitrogen adjacent to the carbonyl).
  • Optimization: To favor a single isomer, control the temperature. Lower temperatures (0°C to RT) favor the kinetic product (attack by the most nucleophilic Nitrogen, often the methylated one), while reflux favors the thermodynamic product.

Modified Steps for Methylhydrazine:

  • Dissolve Ethyl 3-(dimethylamino)acrylate in EtOH.

  • Cool to 0°C .

  • Add Methylhydrazine (1.05 equiv) slowly.

  • Stir at 0°C for 2 hours, then warm to RT overnight. (Avoid immediate reflux to improve regioselectivity).

  • Purify via column chromatography if mixed isomers are observed by NMR.

Analytical Data & Validation

NMR Interpretation

Successful reaction is confirmed by the disappearance of the enaminone alkene doublets and the appearance of pyrazole signals.

Proton EnvironmentStarting Material (Enaminone)

(ppm)
Product (Pyrazolone)

(ppm)
Alkene/Ring C-H 7.50 (d), 4.90 (d)~7.3 (d), ~5.6 (d) (Ring protons)
N-Me / N-Me2 2.90 (s, 6H)Absent (Displaced)
Ethyl Ester (OEt) 4.15 (q), 1.25 (t)Absent (Cyclized)
N-H / O-H -10.0 - 12.0 (Broad singlet)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationExtend reflux time; add 5 mol% Acetic Acid.
Oily Product Residual solvent or isomersTriturate with Diethyl Ether/Hexane to induce crystallization.
Strong Fishy Odor Dimethylamine escapeCheck HCl trap; ensure system is sealed.
Multiple Spots (TLC) Regioisomers (if using substituted hydrazine)Switch to flash chromatography (DCM:MeOH gradient).

Workflow Visualization

Workflow Start Start: Ethyl 3-(dimethylamino)acrylate + Solvent (EtOH) AddReagent Add Hydrazine Hydrate (Dropwise, RT) Start->AddReagent Reflux Reflux (78°C, 3-6h) Monitor TLC AddReagent->Reflux Workup Concentrate & Cool (0°C) Precipitate Product Reflux->Workup Filter Filtration & Wash (Cold EtOH/Ether) Workup->Filter Validation Validation: 1H-NMR / LCMS Filter->Validation

Figure 2: Operational workflow for the synthesis and isolation of pyrazolones.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • Dimethylamine: The reaction evolves dimethylamine gas. While basic, it is corrosive to mucous membranes. Mandatory: Use an acid scrubber (bubbler with 1M HCl) connected to the reflux condenser.

  • Waste Disposal: Aqueous waste from the trap contains dimethylamine hydrochloride. Dispose of as hazardous basic/amine waste.

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Fustero, S., et al. (2002). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 67(13), 4667–4679. Link

  • Elnagdi, M. H., et al. (1982). Reactions of

    
    -enamino esters with hydrazines. Journal of Heterocyclic Chemistry, 19(3), 559-562. Link
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70339, Ethyl 3-(dimethylamino)acrylate. Link

Sources

Method

Application Note: Ethyl 3-(Dimethylamino)acrylate as a Dipolarophile in Cycloaddition

Executive Summary Ethyl 3-(dimethylamino)acrylate (E3DA) is a versatile, electron-rich -enaminone ester that serves as a highly reactive dipolarophile and dienophile.[1] Unlike simple acrylates, E3DA possesses a "push-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(dimethylamino)acrylate (E3DA) is a versatile, electron-rich


-enaminone ester that serves as a highly reactive dipolarophile and dienophile.[1] Unlike simple acrylates, E3DA possesses a "push-pull" electronic structure—an electron-donating dimethylamino group conjugated with an electron-withdrawing ester.[1] This unique architecture facilitates rapid, regioselective cycloadditions followed by a spontaneous elimination cascade (loss of dimethylamine), allowing for the direct synthesis of aromatized heterocycles such as 1,2,3-triazoles , isoxazoles , and pyridines  without oxidative workup.

This guide details the mechanistic principles, experimental protocols, and safety considerations for deploying E3DA in high-value scaffold synthesis.

Mechanistic Insight: The "Cycloaddition-Elimination" Cascade[1]

The utility of E3DA lies in its ability to act as a masked alkyne equivalent . In standard cycloadditions, the resulting intermediate is often a saturated or partially saturated ring. However, with E3DA, the dimethylamino group acts as a leaving group.

The "Push-Pull" Electronic Effect

The


-carbon of E3DA is significantly more electron-rich than that of ethyl acrylate due to resonance donation from the nitrogen lone pair.[1] This raises the HOMO energy of the alkene, making it exceptionally reactive toward electron-deficient dipoles (Inverse Electron Demand) or standard dipoles controlled by FMO (Frontier Molecular Orbital) interactions.

Key Advantage: The reaction sequence typically follows a Cycloaddition


 Elimination 

Aromatization
pathway.[1]

E3DA_Mechanism E3DA Ethyl 3-(Dimethylamino)acrylate (Push-Pull Alkene) Intermediate Cycloadduct Intermediate (Saturated/Partially Saturated) E3DA->Intermediate HOMO(E3DA) - LUMO(Dipole) Dipole 1,3-Dipole (Azide, Nitrile Oxide) Dipole->Intermediate Elimination Elimination of HNMe2 Intermediate->Elimination Spontaneous Product Aromatized Heterocycle (Triazole, Isoxazole) Elimination->Product Re-aromatization

Figure 1: The general "Cycloaddition-Elimination" cascade mechanism utilizing E3DA as a masked alkyne equivalent.

Application Protocols

Application 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Reactions with Organic Azides

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard for terminal alkynes, E3DA offers a metal-free route to 1,4-disubstituted triazoles (specifically ethyl 1-aryl-1,2,3-triazole-4-carboxylates).[1] The regioselectivity is directed by the amino group, which stabilizes the developing positive charge in the transition state.

Protocol:

  • Reagents: Aryl azide (1.0 equiv), E3DA (1.2 equiv).

  • Solvent: Toluene (anhydrous) or Ethanol (for green chemistry applications).

  • Procedure:

    • Dissolve the aryl azide in toluene (0.5 M concentration).

    • Add E3DA.[1]

    • Heat the mixture to reflux (110°C) for 12–16 hours.

    • Monitoring: Monitor by TLC (disappearance of azide) or LCMS.

    • Workup: Cool to room temperature.[1][2] The elimination of dimethylamine (

      
      ) is often spontaneous at reflux. If the intermediate triazoline is observed, treat with a catalytic amount of acid (e.g., p-TsOH) or prolong heating to force aromatization.
      
    • Concentrate in vacuo.[1] Recrystallize from ethanol/hexanes.

Data Summary:

Parameter Condition Note
Stoichiometry 1:1.2 (Azide:E3DA) Slight excess of E3DA ensures completion.[1]
Temperature 80–110°C Required to overcome activation barrier and drive elimination.[1]

| Yield | 75–90% | High yields typical for electron-deficient aryl azides.[1] |

Application 2: Synthesis of 3,4-Disubstituted Isoxazoles

Reactions with Nitrile Oxides

E3DA reacts with nitrile oxides (generated in situ from hydroximoyl chlorides) to form isoxazoles. The regiochemistry is highly specific: the carbon of the nitrile oxide attacks the


-carbon of E3DA (the position with the amine).

Protocol:

  • Reagents: Aryl hydroximoyl chloride (1.0 equiv), E3DA (1.1 equiv), Triethylamine (

    
    , 1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Procedure:

    • Dissolve E3DA and hydroximoyl chloride in DCM at 0°C.

    • Add

      
       dropwise over 30 minutes.[1] (The base generates the nitrile oxide in situ).
      
    • Allow to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][3][4] The nitrile oxide undergoes [3+2] cycloaddition.[4][5][6] The resulting isoxazoline eliminates dimethylamine to form Ethyl 3-aryl-isoxazole-4-carboxylate .[1]

    • Workup: Wash with water, dry over

      
      , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
      
Application 3: Inverse Electron Demand Diels-Alder (IEDDA)

Synthesis of Pyridines from 1,2,4-Triazines

This is a powerful application for drug discovery, leveraging the "Boger-type" reaction logic.[1] E3DA acts as an electron-rich dienophile reacting with electron-deficient 1,2,4-triazines.[1]

Workflow Diagram:

IEDDA_Pathway Triazine 1,2,4-Triazine (Electron Deficient Diene) Bicyclic Bicyclic Intermediate Triazine->Bicyclic [4+2] Cycloaddition E3DA_IEDDA E3DA (Electron Rich Dienophile) E3DA_IEDDA->Bicyclic [4+2] Cycloaddition RetroDA Retro-Diels-Alder (- N2 Gas) Bicyclic->RetroDA Dihydropyridine Dihydropyridine Intermediate RetroDA->Dihydropyridine Elim_Amine Elimination of HNMe2 Dihydropyridine->Elim_Amine Pyridine Ethyl Pyridine-carboxylate (Aromatic Product) Elim_Amine->Pyridine

Figure 2: The IEDDA cascade for pyridine synthesis.[1] The reaction is driven by the release of nitrogen gas and the restoration of aromaticity.

Protocol:

  • Reagents: 1,2,4-Triazine derivative (1.0 equiv), E3DA (2.0 equiv).

  • Solvent: Xylene or Dioxane.[1]

  • Procedure:

    • Mix reagents in a sealed tube or round-bottom flask.

    • Heat to reflux (130–140°C). Nitrogen gas (

      
      ) evolution will be observed.
      
    • Note: The reaction proceeds via a Diels-Alder addition, followed by retro-Diels-Alder (loss of

      
      ), and finally elimination of dimethylamine.
      
    • Monitor by LCMS for the formation of the pyridine mass (

      
      ).
      
    • Purify by flash chromatography.[1]

Safety & Handling Guidelines

E3DA is a potent chemical reagent and must be handled with strict adherence to safety protocols.[1]

  • Hazards:

    • Skin Sensitizer (Category 1): May cause significant allergic skin reactions.

    • Eye Damage: Causes serious eye irritation/damage.[1][7]

    • Aquatic Toxicity: Harmful to aquatic life.[1][7][8]

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Chemical safety goggles.[1][9]

    • Fume hood operation is mandatory due to the volatility of the acrylate and the release of dimethylamine during reactions.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent polymerization or hydrolysis.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][10][11] Past and Future. Angewandte Chemie International Edition.[1]

  • Boger, D. L. (1986).[1] Diels-Alder Reactions of Heterocyclic Azadienes.[1] Chemical Reviews.[1]

  • Dondoni, A., & Merino, P. (1995). Diastereoselective Synthesis of Isoxazolines. Comprehensive Organic Synthesis.[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl 3-(dimethylamino)acrylate.[1][9]

  • Li, J. (2010). Name Reactions in Heterocyclic Chemistry II: Huisgen 1,3-Dipolar Cycloaddition.[1][3] Wiley-Interscience.[1]

  • Enamine Ltd. (2024).[1] Building Blocks: 1,2,3-Triazoles and Enaminones.[1]

Sources

Application

Application Note: Strategic Use of Ethyl 3-(Dimethylamino)acrylate for Streamlined Levofloxacin Synthesis

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis and application of Ethyl 3-(Dimethylamino)acrylate, a critical intermediate in modern, efficient routes to Levoflo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis and application of Ethyl 3-(Dimethylamino)acrylate, a critical intermediate in modern, efficient routes to Levofloxacin. By leveraging this key building block, synthetic pathways can be significantly condensed, leading to improved overall yield and process economy.[1] This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of fluoroquinolone antibiotics. It outlines optimized reaction conditions, purification methods, analytical characterization, and troubleshooting strategies, grounded in established chemical principles.

Introduction: The Strategic Advantage of Ethyl 3-(Dimethylamino)acrylate

Levofloxacin, the levorotatory enantiomer of Ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity. Traditional synthesis routes often involve multiple steps, including condensation with diethyl malonate and subsequent hydrolysis and decarboxylation.[1] The introduction of Ethyl 3-(N,N-dimethylamino)acrylate as a key starting material represents a significant process optimization.[2] Its use effectively curtails three conventional reaction steps, offering a more direct and efficient pathway to the core quinolone structure.[1] This approach not only simplifies the overall procedure but also enhances yield and utilizes more cost-effective raw materials, making it highly suitable for industrial-scale production.[1][3]

This document details the synthesis of Ethyl 3-(dimethylamino)acrylate and its subsequent conversion into the core of the Levofloxacin molecule.

Synthesis of the Key Intermediate: Ethyl 3-(Dimethylamino)acrylate

The synthesis of Ethyl 3-(dimethylamino)acrylate can be efficiently achieved via a "one-pot" method utilizing readily available commercial starting materials.[3] The primary mechanism involves the base-catalyzed reaction of ethyl acetate, dimethylamine, and carbon monoxide. The base, typically sodium ethylate, facilitates the formation of an enolate from ethyl acetate, which then undergoes subsequent reactions to yield the desired enamine-ester.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials EtOAc Ethyl Acetate Reactor Autoclave Reactor EtOAc->Reactor DMA Dimethylamine DMA->Reactor CO Carbon Monoxide CO->Reactor Catalysts Sodium Ethylate & Ethyl Formate Catalysts->Reactor Reaction One-Pot Reaction Reactor->Reaction Filtration Filtration Reaction->Filtration Cool & Filter Distillation Vacuum Distillation Filtration->Distillation Filtrate Product Ethyl 3-(Dimethylamino)acrylate (>99% Purity) Distillation->Product Collect Fraction

Caption: One-pot synthesis workflow for Ethyl 3-(Dimethylamino)acrylate.

Detailed Synthesis Protocol

Materials:

  • Ethyl Acetate (C4H8O2)

  • Dimethylamine (C2H7N)

  • Carbon Monoxide (CO)

  • Sodium Ethylate (C2H5NaO)

  • Ethyl Formate (C3H6O2)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran, Ethanol, or Dichloromethane)[3]

  • High-pressure autoclave reactor

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave reactor, charge the organic solvent, sodium ethylate, and ethyl formate.

  • Addition of Reactants: Add ethyl acetate and a solution of dimethylamine to the reactor.

  • Pressurization and Heating: Seal the reactor and purge with nitrogen. Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 20-30 bar).

  • Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 40-50 °C). Maintain the temperature and pressure for the duration of the reaction (typically 2.5-4 hours), monitoring for the cessation of CO uptake.[3]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Filtration: Filter the resulting mixture to remove solid byproducts. The filtrate contains the crude product.

  • Purification: Purify the crude product by vacuum distillation. It is crucial to add a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol) before distillation to prevent polymerization of the acrylate.[4] Collect the fraction at the appropriate temperature and pressure (e.g., 80-83 °C / 5 mmHg).[3]

Reaction Parameter Summary
ParameterValue / ConditionRationale / Notes
Catalyst A Sodium EthylateStrong base to facilitate enolate formation.[3]
Catalyst B Ethyl FormateActs as a co-catalyst in the formylation process.[3]
Temperature 30 - 70 °CBalances reaction rate and stability of reactants/products.[3]
Pressure (CO) 10 - 60 barEnsures sufficient carbon monoxide concentration in the reaction medium.[3]
Reaction Time 1 - 4 hoursDetermined by monitoring CO consumption.[3]
Solvent THF, Ethanol, or CH2Cl2Provides a suitable medium for the reaction.[3]
Typical Yield >95%This high-yield process is a key advantage.[3]
Purity (Post-Distillation) >99.8% (HPLC)High purity is essential for subsequent steps.[3]

Application in Levofloxacin Synthesis: Building the Quinolone Core

Ethyl 3-(dimethylamino)acrylate serves as a versatile three-carbon synthon for constructing the quinolone ring system. The key step involves an acylation reaction with an activated tetrafluorobenzoyl derivative, followed by a substitution and intramolecular cyclization.

Core Formation Workflow Diagram

LevofloxacinCore cluster_reactants Starting Materials cluster_cyclization Cyclization Step EDMA Ethyl 3-(Dimethylamino)acrylate Acylation Acylation Reaction (Toluene, 20-40°C) EDMA->Acylation TFBC 2,3,4,5-Tetrafluorobenzoyl Chloride TFBC->Acylation Base Triethylamine Base->Acylation Intermediate Acylated Intermediate (Compound 01) Acylation->Intermediate pH_Adjust pH Adjustment (Acetic Acid, pH 5-6) Intermediate->pH_Adjust LAP L-Aminopropanol LAP->pH_Adjust Cyclization Substitution & Intramolecular Cyclization pH_Adjust->Cyclization Product Levofloxacin Ester Core Cyclization->Product

Caption: Workflow for the synthesis of the Levofloxacin core from Ethyl 3-(dimethylamino)acrylate.

Detailed Protocol for Quinolone Core Synthesis

Materials:

  • Ethyl 3-(N,N-dimethylamino)acrylate

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Triethylamine (Et3N)

  • Toluene

  • (S)-2-Aminopropan-1-ol (L-Aminopropanol)

  • Acetic Acid

Procedure:

  • Acylation: In a reaction vessel, dissolve Ethyl 3-(N,N-dimethylamino)acrylate and triethylamine in toluene. Stir the mixture and cool if necessary.[5][6]

  • Chloride Addition: Slowly add 2,3,4,5-tetrafluorobenzoyl chloride dropwise to the solution while maintaining the temperature between 20-40 °C.[5]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-6 hours to form the acylated intermediate.[5]

  • pH Adjustment: After the initial reaction, adjust the pH of the mixture to 5-6 by adding acetic acid. This step prepares the system for the subsequent nucleophilic substitution.[5]

  • Substitution and Cyclization: Add L-aminopropanol to the pH-adjusted mixture. The amino group displaces the dimethylamino group, and a subsequent intramolecular cyclization occurs to form the core structure of Levofloxacin ester. Stir for 30 minutes to 2 hours.[5][7]

  • Work-up: The resulting product can often be carried forward in a "one-pot" manner to the final hydrolysis step to yield Levofloxacin.[5]

Key Parameters for Core Synthesis
ParameterValue / ConditionRationale / Notes
Acylation Solvent Toluene or XyleneAprotic solvent suitable for the acylation reaction.[5]
Base TriethylamineActs as an acid scavenger for the HCl generated during acylation.[5][6]
Acylation Temp. 20 - 40 °CControlled temperature to prevent side reactions.[5]
Nucleophile L-AminopropanolChiral amine that introduces the correct stereochemistry and facilitates cyclization.[5]
Cyclization pH 5 - 6 (Acetic Acid)Optimal pH for the displacement of the dimethylamino group.[5]

Purification and Analytical Characterization

Rigorous purification and characterization of the Ethyl 3-(dimethylamino)acrylate intermediate are paramount to ensure the quality and yield of the final active pharmaceutical ingredient (API).

Purification Protocol

The primary method for purification is vacuum distillation .[4]

  • Challenge: Acrylates have a high tendency to polymerize, especially at elevated temperatures.[8]

  • Critical Step: Before distillation, the crude product must be mixed with a polymerization inhibitor.[4] Common inhibitors include 2,6-di-tert-butyl-p-cresol (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[4]

  • Conditions: The distillation is typically performed at a reduced pressure (e.g., 5 mmHg) which allows the product to boil at a lower temperature (80-90 °C), further minimizing polymerization risk.[3][4]

Physical and Spectroscopic Data
PropertyTypical ValueSource
Molecular Formula C7H13NO2[9]
Molecular Weight 143.18 g/mol [9]
Appearance Colorless to yellowish liquid[8]
Boiling Point 80-83 °C @ 5 mmHg[3]
Density ~1.1 g/cm³ (estimate)[10]
Refractive Index ~1.476 (estimate)[10]

Spectroscopic Characterization:

  • ¹H NMR: Researchers should expect to see signals corresponding to the ethyl group (a triplet and a quartet), the dimethylamino group (a singlet), and the vinyl protons (two doublets, characteristic of the E-isomer which is typically the major product).

  • ¹³C NMR: Key signals would include those for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the conjugated ester and the C=C stretch of the alkene.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Intermediate - Incomplete reaction. - Suboptimal temperature or pressure. - Catalyst deactivation.- Extend reaction time and monitor CO uptake. - Verify and optimize temperature and pressure settings. - Ensure anhydrous conditions and high-purity catalysts.
Polymerization during Distillation - Insufficient or no polymerization inhibitor. - Distillation temperature is too high.- Add an effective polymerization inhibitor like BHT or TEMPO before heating.[4] - Ensure a stable, high vacuum to keep the boiling point low.
Impure Intermediate - Inefficient distillation. - Co-distillation of impurities.- Use a fractional distillation column for better separation. - Check the purity of starting materials.
Poor Yield in Quinolone Core Synthesis - Incomplete acylation. - Incorrect pH for the substitution step. - Moisture in the reaction.- Ensure stoichiometric addition of the acyl chloride. - Carefully monitor and adjust the pH to the optimal 5-6 range.[5] - Use anhydrous solvents and reagents.

Conclusion

Ethyl 3-(dimethylamino)acrylate is a highly valuable and efficient intermediate for the synthesis of Levofloxacin and other related quinolone structures. Its adoption into synthetic schemes simplifies the manufacturing process, reduces the number of steps, and increases overall yield. The protocols and data presented in this application note provide a robust framework for researchers and developers to successfully implement this advanced synthetic strategy, contributing to more efficient and economical production of this vital antibiotic.

References

  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google P
  • Study on new process of synthesizing levofloxacin - ResearchGate. [Link]

  • CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google P
  • CN112552260A - Preparation method of levofloxacin and intermediate thereof - Google P
  • A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF - ResearchGate. [Link]

  • CN106565745A - Synthesis process of levofloxacin acid ester - Google P
  • WO2018233111A1 - Method for preparing levofloxacin hydrochloride by green environment - Google P
  • Dimethylaminoethyl acrylate - Wikipedia. [Link]

  • Ethyl 3-(N,N-dimethylamino)acrylate - Chongqing Chemdad Co. ,Ltd. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization reactions with Ethyl 3-(Dimethylamino)acrylate

Topic: Troubleshooting Cyclization Reactions & Heterocycle Synthesis -dimethylaminoacrylate, Enaminone ester. Introduction: The "Push-Pull" Reagent Ethyl 3-(dimethylamino)acrylate is a bifunctional building block charact...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Reactions & Heterocycle Synthesis

-dimethylaminoacrylate, Enaminone ester.

Introduction: The "Push-Pull" Reagent

Ethyl 3-(dimethylamino)acrylate is a bifunctional building block characterized by a "push-pull" electronic structure. The electron-donating dimethylamino group and the electron-withdrawing ester group activate the alkene, making the


-carbon highly susceptible to nucleophilic attack (via addition-elimination) and the 

-carbon nucleophilic in certain condensation modes.

While versatile for synthesizing quinolines (Gould-Jacobs), pyrimidines, and pyrazoles, this reagent often presents three specific failure modes in the lab:

  • Incomplete Transamination: Failure to displace the dimethylamino group.

  • Thermal Stalling: Incomplete cyclization during quinolone synthesis.

  • Hydrolytic Decomposition: Conversion to formyl acetate species due to moisture.

This guide addresses these issues with mechanistic root-cause analysis and validated recovery protocols.

Module 1: The Gould-Jacobs Reaction (Quinoline Synthesis)[1][2]

Context: You are reacting an aniline with Ethyl 3-(dimethylamino)acrylate to form a 4-hydroxyquinoline (or 4-quinolone) scaffold.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Reaction stalls at intermediate (acrylate adduct). Insufficient Thermal Energy. The electrocyclic ring closure (step 2) has a high activation energy (

), typically requiring >250°C. Refluxing in ethanol (78°C) or toluene (110°C) is insufficient.
Switch Solvent: Use diphenyl ether (Dowtherm A) or mineral oil to reach 250–280°C. Process: Distill off lower-boiling byproducts (ethanol/dimethylamine) to drive equilibrium.
Low yield; tarry black mixture. Oxidative Polymerization. Anilines are prone to oxidation at the high temperatures required for cyclization.Inert Atmosphere: Sparge reaction with

or Ar. Staged Heating: Isolate the intermediate acrylate first, then subject only the intermediate to high-heat flash pyrolysis (250°C for 5-10 mins).
Regioselectivity issues (meta-substituted anilines). Steric/Electronic Ambiguity. Meta-substituents allow cyclization at two ortho positions.[1]Predictive Logic: Electron-donating groups (EDGs) favor cyclization para to the director (yielding 7-substituted quinolines). Electron-withdrawing groups (EWGs) often yield mixtures.
FAQ: Gould-Jacobs Protocol

Q: Can I perform the Gould-Jacobs reaction in one pot? A: Yes, but it is a biphasic thermal process .

  • Phase 1 (Transamination): Heat aniline + reagent at 100–120°C (neat or in toluene) until dimethylamine evolution ceases. Monitor by TLC (disappearance of aniline).[2]

  • Phase 2 (Cyclization): Raise temperature to 250°C+. Critical Note: If you do not remove the evolved dimethylamine, it will compete with the aniline, stalling the reaction.

Mechanistic Visualization: Gould-Jacobs Pathway

GouldJacobs Start Aniline + Ethyl 3-(dimethylamino)acrylate Inter Intermediate: Anilino Acrylate Start->Inter Transamination (-NHMe2) 100-120°C Cyclic Transition State: Electrocyclic Ring Closure Inter->Cyclic Thermal Load (>250°C) Dowtherm A Product Product: 4-Hydroxyquinoline Cyclic->Product Tautomerization (-EtOH)

Figure 1: The two-stage thermal progression of the Gould-Jacobs reaction. Note the distinct temperature requirements for transamination vs. cyclization.

Module 2: Pyrimidine Synthesis

Context: Condensation with amidines, guanidines, or thioureas to form pyrimidines.[3]

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Precipitate forms but is not product. Salt Formation. If using Guanidine HCl or Amidine HCl, you may be forming the salt of the dimethylamino acrylate rather than reacting.Free Base Generation: You must neutralize the hydrochloride salt with NaOEt or NaOMe before or during the addition of the acrylate.
Low Regioselectivity. Competitive Nucleophiles. The amidine has two nucleophilic nitrogens. The acrylate has two electrophilic sites (Ester carbonyl and

-carbon).
Solvent Control: Non-polar solvents favor reaction at the

-carbon first (Michael-type addition). Polar protic solvents (EtOH) stabilize the intermediates but may slow the initial attack.
Reagent Hydrolysis. Wet Solvent/Base. Using hygroscopic bases (KOH/NaOH) in wet ethanol hydrolyzes the acrylate ester before cyclization.Anhydrous Conditions: Use NaOEt in absolute ethanol. Avoid hydroxide bases unless saponification is intended.
FAQ: Pyrimidine Synthesis

Q: Why do I see "Ethyl formylacetate" byproducts? A: This is a hallmark of acidic hydrolysis . If your guanidine salt is not fully neutralized, the acidic environment + trace water hydrolyzes the enamine bond:



Solution: Ensure the reaction pH is basic (>8) from the start.
Decision Tree: Pyrimidine Optimization

Pyrimidine Substrate Substrate: Guanidine/Amidine HCl BaseCheck Is Base Added? Substrate->BaseCheck Solvent Solvent Choice BaseCheck->Solvent Yes (NaOEt/NaOMe) Fail Failure: Salt/Hydrolysis BaseCheck->Fail No (Acidic pH) Result Cyclized Pyrimidine Solvent->Result Reflux (EtOH/DMF)

Figure 2: Critical process parameters for Pyrimidine synthesis. Neutralization of the amidine salt is the primary failure point.

Module 3: Transamination & General Handling

Context: Replacing the


 group with other amines (e.g., benzylamine, hydrazine) without cyclizing immediately.
Protocol: High-Efficiency Transamination
  • Stoichiometry: Use 1.05 eq of the nucleophilic amine.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Catalyst: 0.1 – 0.5 eq of Acetic Acid (AcOH) .

    • Why? The leaving group is dimethylamine (

      
      ). Protonating it to dimethylammonium makes it a superior leaving group and prevents the reverse reaction.
      
  • Equilibrium Control: If the boiling point of the incoming amine is

    
    , perform the reaction under a weak vacuum or nitrogen sweep to remove the volatile dimethylamine (b.p. 7°C) as it forms.
    
Quality Control: Reagent Purity

Q: My Ethyl 3-(dimethylamino)acrylate is yellow/orange. Is it bad? A: Pure reagent is a white to pale yellow solid/liquid (m.p. ~18°C). Dark orange or brown indicates oxidation or hydrolysis.

  • Test: Run a TLC (50% EtOAc/Hexane). The enamine should be a distinct spot. A streak at the baseline indicates polymerization or hydrolysis to formyl acetate oligomers.

  • Purification: Vacuum distillation is possible but risky due to thermal polymerization. Recrystallization from cold hexanes (if solid) is safer.

References

  • Gould-Jacobs Reaction Mechanism & Conditions

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890.

  • Thermal Cyclization Troubleshooting

    • Li, J. J. "Gould-Jacobs Reaction."[1][4][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham.

  • Pyrimidine Synthesis via Enaminones: Schenone, P., et al. "Reaction of 3-dimethylamino-2-enoates with guanidines." J. Heterocyclic Chem.1990, 27, 295.
  • Transamination Kinetics: Stanovnik, B., et al. "The synthesis of ethyl 3-(dimethylamino)acrylate and its analogues." Synthesis1987, 189.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling Ethyl 3-(dimethylamino)acrylate, as it is a skin sensitizer and irritant.

Sources

Optimization

Technical Support Center: Vacuum Distillation of Ethyl 3-(Dimethylamino)acrylate

Target Compound: Ethyl 3-(dimethylamino)acrylate CAS: 924-99-2 (Generic), 1117-37-9 ((E)-isomer) Common Application: Key intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: Ethyl 3-(dimethylamino)acrylate CAS: 924-99-2 (Generic), 1117-37-9 ((E)-isomer) Common Application: Key intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).

Core Directive & Technical Overview

Welcome to the Advanced Purification Support Center. You are likely processing crude Ethyl 3-(dimethylamino)acrylate (E-3-DMAA) synthesized via the condensation of ethyl formate/acetate with dimethylamine, or ethyl propiolate addition.

The Critical Challenge: E-3-DMAA presents a unique "Goldilocks" purification challenge. It has a melting point near room temperature (~17–19°C) but is thermally sensitive at high temperatures (polymerization/decomposition).

  • If your condenser is too cold: The product solidifies and chokes the vacuum line.

  • If your pot temperature is too high: The enamine functionality degrades or polymerizes, turning the distillate red/brown.

This guide provides a self-validating protocol to navigate these physical constraints.

Pre-Distillation Checklist (The "Setup")

Before initiating vacuum, verify these parameters to prevent common failure modes.

ParameterSpecificationThe "Why" (Causality)
Vacuum Depth < 5 mmHg (Target: 1–2 mmHg)Lower pressure reduces the boiling point below 100°C, minimizing thermal degradation and color formation.
Coolant Temp 25°C – 30°C (Tempered Water)CRITICAL: The Melting Point is ~18°C. Standard chiller fluid (4°C) will freeze the product inside the condenser, causing dangerous pressure spikes.
Glassware Short-path or VigreuxMinimize residence time. A long fractionation column requires excessive pot heat.
Inhibitor MEHQ or BHT (100–500 ppm)Optional but recommended in the pot if the crude history suggests radical sources.
Moisture Strictly AnhydrousEnamines hydrolyze rapidly with water to form aldehydes/ketones. All glassware must be oven-dried.

Experimental Protocol: Vacuum Distillation Workflow

Objective: Isolate high-purity (>99%) E-3-DMAA as a clear to pale yellow liquid.

Step 1: System Preparation[1]
  • Load the crude E-3-DMAA into a single-neck round bottom flask. Fill no more than 60% volume.

  • Add a magnetic stir bar (egg-shaped for viscosity handling).

  • Self-Validation Check: Ensure the system is leak-tight before heating. Pull vacuum to <5 mmHg. If the manometer is stable, proceed.

Step 2: Thermal Ramp & Degassing
  • Begin stirring rapidly.

  • Slowly heat the oil bath to 40°C .

  • Observation: You will likely see "degassing" (foaming) as residual solvents (Ethanol, Ethyl Acetate) or low-boiling impurities (Dimethylamine) flash off.

  • Action: Direct these low boilers to the cold trap (Dry Ice/Acetone) to protect the pump.

Step 3: Main Fraction Collection
  • Increase oil bath temperature gradually. The differential (

    
    ) between bath and internal vapor should not exceed 20–30°C.
    
  • Target Boiling Ranges:

    • @ 5.0 mmHg: Collect fraction at 80 – 85°C .

    • @ 0.5 mmHg: Collect fraction at ~55 – 60°C .

  • Monitor the Condenser: Watch for crystal formation. If "icicles" form on the drip tip, stop cooling water flow immediately or switch to warm water circulation.

Step 4: Shutdown
  • Break vacuum with dry nitrogen or argon , not air. Oxygen accelerates discoloration (oxidation of the enamine double bond).

  • Store product at 2–8°C under inert gas.

Visual Workflow (Graphviz)

DistillationWorkflow cluster_check Safety Interlock Start Crude E-3-DMAA Degas Degassing Phase (25-40°C, <10 mmHg) Remove EtOH/DMA Start->Degas Apply Vac Distill Main Distillation (Vapor: 80-85°C @ 5mmHg) Degas->Distill Heat Ramp Condenser Condenser Loop CRITICAL: Maintain >20°C Distill->Condenser Vapor Path Condenser->Distill Reflux (Avoid) Product Pure E-3-DMAA (Clear/Pale Yellow Liq) Condenser->Product Collection Check Check: Is Distillate Solidifying? Condenser->Check Action Action: Warm Coolant Check->Action Yes

Figure 1: Distillation workflow emphasizing the critical temperature management of the condenser loop.

Troubleshooting Guide (FAQ)

Q1: The product is solidifying inside the condenser and blocking the flow.

Diagnosis: The condenser coolant is below the freezing point of the product (MP: 17–19°C). Corrective Action:

  • Stop the coolant flow immediately.

  • Allow the hot vapors to melt the blockage.

  • Reset the chiller to 25°C or use a static water jacket (no active flow) if the ambient air is cool enough.

  • Pro Tip: Use a heat gun gently on the condenser joints if blockage persists.

Q2: The distillate is turning bright yellow or reddish-brown.

Diagnosis:

  • Oxidation: Air leak in the vacuum system.

  • Thermal Decomposition: Pot temperature is too high (>130°C).

  • Polymerization: Lack of inhibitor. Corrective Action:

  • Check vacuum seals (grease joints).

  • Lower the pressure to reduce the boiling point.

  • Ensure the receiver flask is under Nitrogen.

  • Note: A slight yellow tint is acceptable for this enamine; it does not necessarily indicate low purity.

Q3: Severe "bumping" occurs in the distillation flask.

Diagnosis: High viscosity of the crude material or presence of solid salts (e.g., dimethylamine hydrochloride) from the synthesis step. Corrective Action:

  • Filtration: Filter the crude mixture to remove salts before distillation.

  • Stirring: Use a larger magnetic bar or mechanical stirring.

  • Capillary Bleed: Introduce a very fine stream of Nitrogen via a capillary tube (if not using a magnetic stirrer) to provide nucleation sites.

Q4: My yield is low, and the residue is a dark tar.

Diagnosis: You "cooked" the product. The residence time in the hot pot was too long. Corrective Action:

  • Switch to a Wiped Film Evaporator (WFE) if scaling up. This reduces thermal stress to seconds rather than hours.

  • For batch distillation, ensure your vacuum is strong (<1 mmHg) to keep the pot temp below 100°C.

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Identify Issue Issue1 Solid in Condenser Problem->Issue1 Issue2 Red/Dark Distillate Problem->Issue2 Issue3 Bumping Problem->Issue3 Sol1 Raise Coolant Temp to >20°C Issue1->Sol1 Sol2 Check Vac Leaks Reduce Pot Temp Issue2->Sol2 Sol3 Filter Salts Increase Stirring Issue3->Sol3

Figure 2: Decision tree for resolving common distillation failures.

Storage & Stability Specifications

Once purified, E-3-DMAA requires specific handling to maintain the >99% purity achieved.

PropertyValue/Requirement
Physical State Liquid (supercooled) or Solid (if pure/cold). MP: 17–19°C.
Storage Temp 2°C – 8°C (Refrigerate).
Atmosphere Inert Gas (Argon/Nitrogen) .[1][2] Essential to prevent hydrolysis.
Shelf Life 6–12 months if sealed. Check NMR for hydrolysis (aldehyde peaks) before use.

References

  • Preparation method for 3-N,N-dimethylamino ethyl acrylate. Google Patents (CN103833565B). Describes the synthesis and purification parameters, specifically citing vacuum distillation ranges.

  • Ethyl 3-(dimethylamino)acrylate Product Specifications. Thermo Scientific Chemicals. Verification of physical properties (Boiling Point/Melting Point).

  • Ethyl 3-(N,N-dimethylamino)acrylate Safety & Data. Sigma-Aldrich. Confirmation of stability and storage conditions.

  • Process for producing ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)acrylate. Google Patents (KR100334462B1). Contextualizes the use of E-3-DMAA in fluoroquinolone synthesis and handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC Methods for Purity Analysis of Ethyl 3-(Dimethylamino)acrylate

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3-(Dimethylamino)acrylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can directly influence the impurity profile of the final drug substance. This guide provides an in-depth comparison of two robust analytical techniques for determining the purity of Ethyl 3-(Dimethylamino)acrylate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practical implementation, and comparative performance of these methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide the selection of the most appropriate analytical strategy for your specific needs.

The Criticality of a Stability-Indicating Method

Before we explore the specific methods, it is paramount to understand the concept of a "stability-indicating" method. As mandated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH), an analytical method for purity and stability testing must be able to resolve the active ingredient from its potential degradation products.[1][2] This is achieved through forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light.[3][4] A well-developed method will demonstrate clear separation of the parent peak from any new peaks that emerge under these conditions, ensuring that a decrease in the parent peak area accurately reflects its degradation.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the analysis of a wide range of organic molecules, including polar compounds like Ethyl 3-(Dimethylamino)acrylate.[5][6][7] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

Rationale for Method Design

The choice of a C18 column is predicated on its hydrophobicity, which provides effective retention for moderately polar compounds. The mobile phase, a gradient of water and acetonitrile, allows for the elution of the main analyte while also being capable of separating more polar or less polar impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A photodiode array (PDA) detector is selected for its ability to monitor a range of wavelengths, which is invaluable for identifying co-eluting peaks and assessing peak purity. A detection wavelength of 210 nm is chosen based on the chromophore of the acrylate moiety.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Ethyl 3-(Dimethylamino)acrylate reference standard and test sample.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of Ethyl 3-(Dimethylamino)acrylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Presentation and Analysis

The performance of the HPLC method is evaluated based on several key parameters as defined by ICH guidelines Q2(R2).[8]

ParameterResultAcceptance Criteria
Retention Time ~ 8.5 minConsistent retention time for the main peak.
Tailing Factor 1.10.8 - 1.5
Theoretical Plates > 2000> 2000
Linearity (r²) 0.9995≥ 0.999
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable
Purity (Area %) 99.8%Reportable

Hypothetical Chromatogram Analysis: A well-resolved, symmetrical peak for Ethyl 3-(Dimethylamino)acrylate would be observed at approximately 8.5 minutes. Any impurities would be expected to elute at different retention times. The high number of theoretical plates indicates good column efficiency, and the tailing factor within the acceptable range suggests good peak shape.

Comparative Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a relatively volatile compound like Ethyl 3-(Dimethylamino)acrylate, GC offers a high-resolution alternative to HPLC.[9] Several suppliers of Ethyl 3-(Dimethylamino)acrylate specify GC as the method for purity assessment.

Rationale for Method Design

A non-polar capillary column (e.g., DB-5 or equivalent) is chosen for its versatility in separating a wide range of compounds based on their boiling points. The flame ionization detector (FID) is selected for its high sensitivity to organic compounds and its wide linear range. The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid volatilization of the sample and prevent condensation. A temperature gradient program for the oven allows for the separation of impurities with different boiling points from the main analyte.

Experimental Protocol: GC-FID

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Hydrogen and Air (for FID).

  • Ethyl 3-(Dimethylamino)acrylate reference standard and test sample.

  • Dichloromethane (GC grade) as solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp: 20 °C/min to 260 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Standard and Sample Solutions: Accurately prepare solutions of the reference standard and test sample in dichloromethane at a concentration of approximately 1 mg/mL.

Data Presentation and Analysis
ParameterResultAcceptance Criteria
Retention Time ~ 6.2 minConsistent retention time for the main peak.
Peak Shape SymmetricalSymmetrical peak shape.
Linearity (r²) 0.9992≥ 0.999
LOD 0.001% (w/w)Reportable
LOQ 0.003% (w/w)Reportable
Purity (Area %) 99.7%Reportable

Hypothetical Chromatogram Analysis: The GC-FID analysis would show a sharp, symmetrical peak for Ethyl 3-(Dimethylamino)acrylate at approximately 6.2 minutes. The high sensitivity of the FID allows for the detection of trace volatile impurities that might not be readily observed by HPLC-UV.

Head-to-Head Comparison: HPLC vs. GC

FeatureRP-HPLCGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity Good, dependent on the chromophore of the analyte (UV detection).Excellent for hydrocarbons and organic compounds.
Resolution High, can be optimized with gradient elution.Very high, especially with capillary columns.
Analysis Time Typically longer due to column re-equilibration.Generally faster analysis times.
Solvent Consumption Higher, uses significant amounts of organic solvents.Lower, primarily uses gas as the mobile phase.
Sample Preparation Simple dissolution in the mobile phase.Dissolution in a volatile organic solvent.
Detection of Impurities Best for non-volatile or polar impurities.Best for volatile impurities.

Workflow Diagrams

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Weigh and dissolve sample in diluent Injection Inject into HPLC SamplePrep->Injection StandardPrep Weigh and dissolve reference standard in diluent StandardPrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection PDA Detection at 210 nm Separation->Detection Integration Chromatogram Integration Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of Ethyl 3-(Dimethylamino)acrylate.

GC Purity Analysis Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Analysis SamplePrepGC Weigh and dissolve sample in volatile solvent InjectionGC Inject into GC SamplePrepGC->InjectionGC StandardPrepGC Weigh and dissolve reference standard in volatile solvent StandardPrepGC->InjectionGC SeparationGC Separation on Capillary Column (Temperature Gradient) InjectionGC->SeparationGC DetectionGC FID Detection SeparationGC->DetectionGC IntegrationGC Chromatogram Integration DetectionGC->IntegrationGC CalculationGC Calculate Purity (Area % Method) IntegrationGC->CalculationGC ReportGC Generate Report CalculationGC->ReportGC

Caption: Workflow for GC purity analysis of Ethyl 3-(Dimethylamino)acrylate.

Conclusion and Recommendations

Both RP-HPLC and GC-FID are powerful and reliable techniques for the purity analysis of Ethyl 3-(Dimethylamino)acrylate, each with its own set of advantages.

  • RP-HPLC is a highly versatile and robust method, particularly well-suited for a quality control environment where a single method may be used to analyze a variety of compounds. Its ability to detect non-volatile impurities and degradation products makes it an excellent choice for a stability-indicating assay.

  • GC-FID offers superior resolution for volatile compounds and is often faster than HPLC. It is an ideal method for detecting residual volatile impurities that may be present from the synthesis process.

For a comprehensive purity assessment, the use of both techniques can be complementary. HPLC would serve as the primary method for quantifying the main component and non-volatile impurities, while GC would be invaluable for monitoring volatile organic impurities. The choice of a primary method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. It is imperative that the selected method is validated according to the principles outlined in ICH Q2(R2) to ensure its suitability for its intended purpose.[8]

References

  • E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • E3S Web of Conferences. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. [Link]

  • Waters Corporation. HPLC to UPLC Method Migration Using Acrylate Analysis as a Model. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. (2000). Biodegradable three-dimensional networks of poly(dimethylamino ethyl methacrylate). Synthesis, characterization and in vitro studies of structural degradation and cytotoxicity. [Link]

  • ResearchGate. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. [Link]

  • Ruifu Chemical. Ethyl 3-(Dimethylamino)acrylate CAS 924-99-2 Purity >99.0% (GC). [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • PMC. (2022). Validation of analytical methods for acrylic acid from various food products. [Link]

  • Briti Scientific. Ethyl 3-(dimethylamino)acrylate, ≥98%. [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • ResearchGate. (2020). UPLC-MS/MS method for the determination of acrylic acid in tap water. [Link]

  • ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • SIELC Technologies. (2018). Separation of 2-(Dimethylamino)ethyl acrylate on Newcrom R1 HPLC column. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Article Galaxy. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. [Link]

  • Google Patents. (2016).

Sources

Comparative

Structural Elucidation of Enamino Esters: A Comparative MS Fragmentation Guide

Topic: Mass spectrometry fragmentation pattern of Ethyl 3-(Dimethylamino)acrylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of Ethyl 3-(Dimethylamino)acrylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 3-(dimethylamino)acrylate (E3DMA) is a critical enamino ester intermediate used extensively in the synthesis of heterocyclic compounds, including quinolones and naphthyridines for pharmaceutical applications. Precise structural characterization of this molecule is often complicated by the potential for


 isomerization and thermal degradation during analysis.

This guide provides a definitive technical comparison of the Electron Ionization (EI) mass spectrometry fragmentation patterns of E3DMA against its structural analogs. By isolating diagnostic ions and defining mechanistic pathways, this document serves as a self-validating protocol for researchers confirming the identity of enamino ester synthons.

Experimental Protocol: GC-MS Characterization

To ensure reproducibility and minimize thermal artifacts (such as


 isomerization or transesterification), the following protocol utilizes an optimized split/splitless injection method.
Instrument Configuration
ParameterSettingRationale
Ionization Mode Electron Ionization (EI), 70 eVStandardizes fragmentation for library matching (NIST/Wiley).
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)Non-polar stationary phase prevents tailing of the amine group.
Inlet Temp 220°CSufficient for volatilization (BP ~186°C) without inducing pyrolysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times for isomer separation.
Scan Range 35–350

Captures low-mass amine fragments and potential dimers.
Sample Preparation
  • Solvent: Dissolve 1 mg of E3DMA in 1 mL of Dichloromethane (DCM) .

    • Note: Avoid alcohols (methanol/ethanol) to prevent transesterification in the hot injection port.

  • Concentration: ~1000 ppm.

  • QC Check: Spike with internal standard (e.g., Tridecane) to verify retention time stability.

Fragmentation Analysis: Ethyl 3-(Dimethylamino)acrylate

Molecular Formula:


Molecular Weight:  143.18 Da[1]

The fragmentation of E3DMA is governed by two competing stabilizing forces: the resonance of the enamine nitrogen and the carbonyl oxygen. Under 70 eV EI conditions, the molecule exhibits a distinct "Odd Electron" molecular ion due to the Nitrogen Rule.

Primary Fragmentation Pathway
  • Molecular Ion (

    
    , m/z 143): 
    The parent ion is robust due to the conjugated 
    
    
    
    -system (
    
    
    ). It typically appears with significant relative abundance (>40%).
  • 
    -Cleavage / Loss of Ethoxy Radical (
    
    
    
    , m/z 98):
    • Mechanism: Cleavage of the ester bond adjacent to the carbonyl.

    • Structure: The resulting ion is an acylium ion stabilized by the dimethylamino group:

      
      
      
    • Significance: This is often the Base Peak (100%) or second most intense peak, confirming the presence of the ethyl ester moiety.

  • McLafferty Rearrangement (

    
    , m/z 115): 
    
    • Mechanism: The ethyl ester side chain possesses

      
      -hydrogens relative to the carbonyl oxygen. A six-membered transition state facilitates the transfer of a hydrogen atom, leading to the loss of neutral ethylene (28 Da).
      
    • Diagnostic Value: This peak distinguishes ethyl esters from methyl esters (which lack

      
      -hydrogens).
      
  • Loss of Methyl Radical (

    
    , m/z 128): 
    
    • Mechanism: Loss of a methyl group from the dimethylamine nitrogen.

    • Observation: Usually a lower abundance peak, but confirms the

      
      -dimethyl substitution.
      
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways derived from the molecular ion.

E3DMA_Fragmentation M_Ion Molecular Ion (M+) m/z 143 [C7H13NO2]+. Frag_98 Acylium Ion [M - OEt]+ m/z 98 M_Ion->Frag_98 - OEt (45 Da) α-Cleavage Frag_115 McLafferty Product [M - C2H4]+. m/z 115 M_Ion->Frag_115 - Ethylene (28 Da) McLafferty Rearr. Frag_70 Enamine Fragment [Me2N-CH=CH]+ m/z 70 Frag_98->Frag_70 - CO (28 Da) Frag_42 Iminium Ion [C2H4N]+ m/z 42 Frag_70->Frag_42 Secondary Decay

Figure 1: Mechanistic fragmentation pathway of Ethyl 3-(dimethylamino)acrylate showing primary cleavage events.

Comparative Analysis: E3DMA vs. Alternatives

To validate the identity of E3DMA, it must be differentiated from its homologous "neighbors"—the methyl ester analog and the diethylamine analog. The table below highlights the Diagnostic Ions that allow for rapid discrimination.

Comparative Fragmentation Data
FeatureEthyl 3-(dimethylamino)acrylate (Target)Methyl 3-(dimethylamino)acrylate (Comparator A)Ethyl 3-(diethylamino)acrylate (Comparator B)
Molecular Weight 143 129 171
Molecular Ion (

)

143 (Strong)

129 (Strong)

171 (Strong)
Base Peak (Likely)

98 (

)

98 (

)

126 (

)
McLafferty Rearr. Yes (

115, loss of 28)
No (Methyl ester cannot lose alkene)Yes (

143, loss of 28)
Amine Loss

44 (

)

44 (

)

72 (

)
Key Differentiator Loss of 45 (OEt) Loss of 31 (OMe) Shift in Base Peak (+28 Da)
Analytical Insight
  • vs. Methyl Analog: If you observe a loss of 31 Da (

    
    ) rather than 45 Da, your sample is the Methyl ester. The absence of the McLafferty peak (
    
    
    
    ) is a secondary confirmation for the methyl derivative.
  • vs. Diethyl Analog: The diethyl analog shifts the entire spectrum by +28 Da due to the two extra methylene groups on the nitrogen. The base peak moves from 98 to 126.

Workflow: Identification Logic

The following decision tree outlines the logical steps a researcher should take when analyzing an unknown enamino ester sample to confirm it is E3DMA.

Identification_Workflow Start Unknown Sample (GC-MS EI) Check_MW Check Molecular Ion (M+) Start->Check_MW Path_143 m/z 143 Check_MW->Path_143 Path_Other Other m/z Check_MW->Path_Other Reject Check_Loss Check Neutral Loss from M+ Path_143->Check_Loss Confirm_OEt Loss of 45 Da (OEt Group) Check_Loss->Confirm_OEt Confirm_OMe Loss of 31 Da (OMe Group) Check_Loss->Confirm_OMe Indicates Methyl Ester Check_McL Check m/z 115 (McLafferty) Confirm_OEt->Check_McL Alt_ID Likely Methyl Analog or Impurity Confirm_OMe->Alt_ID Final_ID CONFIRMED: Ethyl 3-(dimethylamino)acrylate Check_McL->Final_ID Present Check_McL->Alt_ID Absent

Figure 2: Logical decision tree for the mass spectral identification of E3DMA.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Enamino Esters. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Abd El-Rahman, M.K., et al. (2025). "Multistage Fragmentation of Ion Trap Mass Spectrometry... Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones." PMC/ResearchGate. (Provides comparative fragmentation mechanisms for the enamine moiety). Available at: [Link]

  • McLafferty, F.W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Foundational text for McLafferty rearrangement mechanisms in esters).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(Dimethylamino)acrylate

Foundational Safety and Hazard Profile Understanding the inherent risks of a chemical is the bedrock of safe laboratory practice. Ethyl 3-(Dimethylamino)acrylate, while a valuable intermediate, possesses hazards that nec...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Safety and Hazard Profile

Understanding the inherent risks of a chemical is the bedrock of safe laboratory practice. Ethyl 3-(Dimethylamino)acrylate, while a valuable intermediate, possesses hazards that necessitate careful management.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding chemical hazards. Below is the classification for Ethyl 3-(Dimethylamino)acrylate.

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2][3]GHS07 (Exclamation Mark)Warning
Hazardous to the Aquatic Environment, Acute2H402: Harmful to aquatic life.[4]NoneNone

The primary, well-established risk is its potential to act as a skin sensitizer.[2] Repeated or prolonged contact may lead to an allergic reaction in susceptible individuals.[2] Therefore, preventing skin exposure is of paramount importance. While its acute aquatic toxicity is noted, it is crucial to prevent its release into the environment under any circumstances.[4]

1.2. Immediate Protective Measures

Before handling Ethyl 3-(Dimethylamino)acrylate, ensure the following personal protective equipment (PPE) is in use. This is not merely a recommendation but a critical line of defense.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always check gloves for their proper condition before use.[5]

  • Eye/Face Protection: Use chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[1][7]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of Ethyl 3-(Dimethylamino)acrylate is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash. [4][8][9] Improper disposal can lead to environmental contamination and potential legal and financial penalties.[10]

The following workflow provides a systematic approach to ensure safe and compliant disposal.

Caption: Disposal Decision Workflow for Ethyl 3-(Dimethylamino)acrylate Waste.

Step 1: Waste Identification and Segregation Properly segregate waste streams at the point of generation.[8]

  • Unused or Expired Chemical: Pure Ethyl 3-(Dimethylamino)acrylate should be kept in its original container if possible, or a compatible, clearly labeled waste container.

  • Contaminated Solid Waste: This includes items like gloves, pipette tips, and absorbent paper used during handling or spill cleanup. These should be collected in a designated, lined container.

  • Contaminated Liquid Waste: Solutions containing Ethyl 3-(Dimethylamino)acrylate must be collected in a dedicated liquid waste container. Do not mix with incompatible waste streams. This chemical is incompatible with strong oxidizing agents.[2][7]

Step 2: Containerization The integrity of your waste containment is critical to preventing leaks and ensuring safe transport.

  • Compatibility: Containers must be chemically compatible with Ethyl 3-(Dimethylamino)acrylate. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: Ensure containers are free from damage, cracks, or deterioration and have a secure, leak-proof closure.[8]

  • Venting: While not typically necessary for this compound, if mixed with other reagents that could generate gas, a vented cap may be required. Consult your institution's Environmental Health & Safety (EH&S) department.

Step 3: Labeling Accurate and clear labeling is a regulatory requirement and essential for safe handling by all personnel.[9]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 3-(Dimethylamino)acrylate" (avoiding abbreviations).

    • A clear indication of the hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").

    • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Keep waste containers tightly closed except when adding waste.[11]

  • Store containers in a well-ventilated area, away from heat sources or direct sunlight.[9]

  • Utilize secondary containment (such as a tray or bin) to capture any potential leaks.[8]

Step 5: Final Disposal Disposal must be conducted through your institution's EH&S department or a licensed chemical waste disposal company.[4][8]

  • Do not attempt to treat or neutralize the chemical waste yourself unless it is a specifically approved and documented laboratory procedure.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Ensure all documentation, such as waste profiles or manifests, is completed accurately as required by the Resource Conservation and Recovery Act (RCRA).[8][12]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

3.1. Spill Management

  • Containment: For a small spill, immediately contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][7]

  • Ventilation: Ensure the area is well-ventilated.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

3.2. Exposure Response

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation or a rash develops, seek medical attention.[1] Remove and launder contaminated clothing before reuse.[1][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[4][6] Wash out the mouth with water and seek immediate medical attention.[1][4]

In all cases of exposure, provide the attending medical professional with the Safety Data Sheet (SDS) for Ethyl 3-(Dimethylamino)acrylate.[1]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Safety Data Sheet for Ethyl trans-3-(N,N-dimethylamino)
  • Safety Data Sheet for Ethyl 3-(dimethylamino)
  • Safety Data Sheet for Ethyl 3-(N,N-dimethylamino)
  • Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Safety Data Sheet for Ethyl 3-(N,N-dimethylamino)
  • (Z)-ethyl 3-(dimethylamino)
  • Ethyl 3-(Dimethylamino)
  • Ethyl 3-(Dimethylamino)
  • Material Safety Data Sheet for 2-(Dimethylamino)

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(Dimethylamino)acrylate

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 3-(Dimethylamino)acrylate (CAS No: 924-99-2 / 1117-37-9). The primary object...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 3-(Dimethylamino)acrylate (CAS No: 924-99-2 / 1117-37-9). The primary objective is to ensure your safety by establishing a clear, logical framework for personal protective equipment (PPE) selection, use, and disposal. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data.

The most critical hazard associated with Ethyl 3-(Dimethylamino)acrylate is its classification as a skin sensitizer (H317).[1] This means that repeated or prolonged contact can lead to an allergic skin reaction, such as a rash or irritation, even with very small amounts.[2] Therefore, preventing all skin contact is the cornerstone of safe handling. While the toxicological properties have not been fully investigated, potential for eye and respiratory tract irritation is also noted.[3]

Core PPE Requirements at a Glance

The selection of appropriate PPE is directly dependent on the scale and nature of the work being performed. Engineering controls, such as a certified chemical fume hood, are the primary line of defense. The following table summarizes the minimum PPE requirements for common laboratory tasks.

Task / Scale of OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-Top Operations (e.g., weighing, small-scale reactions <100 mL)Chemical safety goggles with side-shields (conforming to EN166 or OSHA 1910.133)[3][4]Chemical-resistant nitrile gloves (inspected before use)Standard laboratory coatNot required when handled exclusively within a certified chemical fume hood.
Large-Scale Operations (e.g., transfers >100 mL, potential for splashing)Chemical safety goggles and a full-face shieldChemical-resistant nitrile glovesChemical-resistant apron over a laboratory coatRequired if there is a risk of aerosol generation or if work is performed outside a fume hood. Use a NIOSH-approved respirator.[3][4]
Emergency Spill Response Full-face shield over chemical safety gogglesHeavy-duty chemical-resistant glovesImpervious, chemical-resistant suit or apronSelf-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[3]

Detailed PPE Specifications and Rationale

Eye and Face Protection

Direct contact with Ethyl 3-(Dimethylamino)acrylate can cause eye irritation.[3] Standard safety glasses are insufficient.

  • Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[2][3][4] This ensures protection from accidental splashes from all angles.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield must be worn over the safety goggles.

Hand Protection

This is the most critical component of your PPE, as the primary hazard is skin sensitization.

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Always consult the glove manufacturer's compatibility data for specific breakthrough times if available.

  • Protocol: Gloves must be inspected for any signs of degradation or punctures before each use.[4] Employ the "double-gloving" technique for added protection during high-risk procedures. Wash and dry hands thoroughly after removing gloves.[4] Never reuse disposable gloves.

Skin and Body Protection

Preventing incidental skin contact on arms and the torso is crucial.

  • Standard Use: A clean, buttoned laboratory coat is mandatory for all procedures.[2][3]

  • Enhanced Protection: For larger-scale work, supplement the lab coat with a chemical-resistant apron. Wear fire/flame resistant and impervious clothing if handling large quantities.[4] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1][5]

Respiratory Protection

Engineering controls are the first line of defense against inhaling vapors or mists.

  • Primary Control: All handling of Ethyl 3-(Dimethylamino)acrylate should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • When Required: If engineering controls are not available, if exposure limits are exceeded, or during a large spill, respiratory protection is necessary.[4] Use a NIOSH-approved respirator following OSHA regulations found in 29 CFR 1910.134.[3]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. Add an apron if necessary.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface. Dispose of them immediately in a designated waste container.

  • Apron (if used): Remove the apron without touching the front surface.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outside folded inward.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[2]

Operational and Disposal Plan

Emergency Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2] If skin irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[3]

Spill Management:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated (if safe to do so).

  • Don the appropriate level of PPE as outlined in the summary table.

  • Contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[2] Do not use combustible materials.

  • Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[3][4]

Disposal of Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with Ethyl 3-(Dimethylamino)acrylate must be considered hazardous waste.

  • Collect all contaminated items in a designated, clearly labeled, and sealed waste container.

  • Dispose of the contents and the container through an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][5]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the correct level of PPE.

PPE_Workflow cluster_start 1. Task Assessment cluster_scale 2. Scale & Risk Evaluation cluster_ppe 3. PPE Selection cluster_end 4. Final Check start Assess Task Involving Ethyl 3-(Dimethylamino)acrylate decision_scale Small Scale (<100mL) AND Low Splash Risk? start->decision_scale ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood decision_scale->ppe_standard Yes ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Chem-Apron - Assess Need for Respirator decision_scale->ppe_enhanced No (Large Scale / High Splash Risk) end_node Proceed with Work Following Safe Handling Protocols ppe_standard->end_node ppe_enhanced->end_node

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